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Compound of Interest

Compound Name: Epi-N-Acetyl-lactosamine

Cat. No.: B15387368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Epi-N-Acetyl-
lactosamine (Epi-LacNAc), a significant carbohydrate moiety in glycobiology. This document

delves into its nomenclature, biochemical properties, and its emerging roles in cellular

processes, offering valuable insights for researchers in glycoscience and professionals in drug

development.

Nomenclature and Synonyms of Epi-N-Acetyl-
lactosamine
Epi-N-Acetyl-lactosamine is a disaccharide composed of galactose and N-acetylglucosamine.

In scientific literature, it is referred to by several synonyms, which are crucial to recognize for

comprehensive database searches and literature review.

The systematic name for Epi-N-Acetyl-lactosamine is 2-Acetamido-2-deoxy-4-O-α-D-

galactopyranosyl-D-glucopyranose.[1] A commonly used abbreviation in glycobiology is Galα1-

4GlcNAc.[1]

It is important to distinguish Epi-LacNAc from its anomer, N-acetyllactosamine (LacNAc), which

has a β-anomeric linkage (Galβ1-4GlcNAc) and is also known as a Type 2 LacNAc. Further

variations include Type 1 LacNAc, which has a β1-3 linkage (Galβ1-3GlcNAc). The "Epi-" prefix
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in Epi-N-Acetyl-lactosamine signifies that it is an epimer of the more common N-

acetyllactosamine, specifically differing in the anomeric configuration of the galactose residue.

Quantitative Data
Understanding the quantitative aspects of Epi-LacNAc's interactions and synthesis is

fundamental for its application in research and development. This section summarizes key

quantitative data found in the literature.

Binding Affinities
While specific binding affinity data for Epi-N-Acetyl-lactosamine (the α-anomer) is limited in

the readily available literature, data for the closely related β-anomer, N-acetyllactosamine,

provides valuable context for its potential interactions with galectins, a family of β-galactoside-

binding lectins. For instance, N-acetyl-lactosamine exhibits a five-fold greater binding affinity to

the carbohydrate recognition domain (CRD) of galectin-3 compared to lactose.[2] This

enhanced affinity is attributed to additional interactions of the N-acetyl group with the protein.[2]

It is plausible that the stereochemical difference in Epi-LacNAc would lead to distinct binding

profiles with various lectins and antibodies.

Enzyme Kinetics
The synthesis of Epi-N-Acetyl-lactosamine and related structures is catalyzed by

glycosyltransferases. While specific kinetic parameters for an α-1,4-galactosyltransferase

acting on N-acetylglucosamine to form Epi-LacNAc are not extensively detailed in the provided

search results, kinetic data for related enzymes offer insights into the enzymatic processes. For

example, a study on recombinant human β-1,4-galactosyltransferase revealed apparent Km

values of 170 µM for agalacto-poly-N-acetyllactosamine and 190 µM for lacto-N-triose II.[3]

Experimental Protocols
This section outlines methodologies for the synthesis and analysis of Epi-N-Acetyl-
lactosamine and related glycans, providing a foundation for laboratory applications.

Enzymatic Synthesis of P1 Trisaccharide
(Galα1,4Galβ1,4GlcNAc)
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The P1 trisaccharide, which contains the Epi-N-Acetyl-lactosamine structure at its non-

reducing end, can be synthesized enzymatically. A one-pot reaction using recombinant E. coli

expressing four key enzymes has been described.[4]

Enzymes:

Helicobacter pylori β1,4-galactosyltransferase (β1,4GalT)

Neisseria meningitidis α1,4-galactosyltransferase (α1,4GalT)

Sucrose synthase (SusA)

UDP-glucose 4-epimerase (GalE)

Methodology:

UDP-Galactose Regeneration: Sucrose and a catalytic amount of UDP are used to generate

UDP-glucose via sucrose synthase. UDP-glucose is then converted to UDP-galactose by

UDP-glucose 4-epimerase.

N-Acetyllactosamine Synthesis: The H. pylori β1,4GalT transfers a galactose residue from

UDP-galactose to N-acetylglucosamine (GlcNAc) to form N-acetyllactosamine

(Galβ1,4GlcNAc).

Epi-N-Acetyl-lactosamine Linkage Formation: The N. meningitidis α1,4GalT then transfers

a second galactose from UDP-galactose to the newly synthesized N-acetyllactosamine,

forming the P1 trisaccharide with the Galα1-4 linkage.[4]

Purification and Analysis
Purification: Purification of synthesized glycans typically involves chromatographic techniques.

While a specific protocol for Epi-LacNAc is not detailed, general methods for oligosaccharide

purification can be adapted. These often involve:

Gel Filtration Chromatography: To separate the product from enzymes and larger molecules.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For desalting and

purification of the final product. A C18 column is commonly used with a gradient of an
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organic solvent like acetonitrile in water.[5]

Analysis: The structural elucidation of Epi-N-Acetyl-lactosamine and related glycans relies on

a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-

Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or Fourier-

transform ion cyclotron resonance (FT-ICR) mass analyzer can provide accurate mass

determination and fragmentation data for structural confirmation.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for

the unambiguous determination of the anomeric configuration (α or β) and the linkage

position of the glycosidic bond.[10][11][12] Techniques like COSY, HSQC, and HMBC are

employed for complete structural assignment.

Biological Role and Signaling Pathways
N-acetyllactosamine structures are integral components of the glycan chains of many

glycoproteins and glycolipids on the cell surface. These structures play crucial roles in cell-cell

recognition, cell adhesion, and as ligands for various lectins, thereby modulating immune

responses.

While a specific signaling pathway directly initiated by Epi-N-Acetyl-lactosamine as a primary

ligand is not yet well-defined in the literature, its presence on cell surface glycoconjugates

suggests a role in modulating cellular signaling. For instance, the extension of complex N-

glycans with poly-N-acetyllactosamine has been identified as a mechanism for cancer cells to

evade lysis by natural killer (NK) cells.[13] The presence of different terminal glycan structures,

including potential α-galactosylated epitopes, can significantly alter the recognition by immune

receptors.

Galactose-containing structures are involved in both innate and adaptive immunity, serving as

ligands for galectins and other lectins.[14] The expression of the enzymes that synthesize

these structures, galactosyltransferases, is often altered in disease states, highlighting the

importance of specific glycan epitopes in pathophysiology.[14] The α-galactosyl epitope, in

particular, is a known xenoantigen that elicits a strong immune response in humans.
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Further research is needed to elucidate the specific signaling cascades that may be triggered

or modulated by the presence of the Epi-N-Acetyl-lactosamine structure on cell surface

receptors.

Visualizations
Enzymatic Synthesis of P1 Trisaccharide
The following diagram illustrates the enzymatic cascade for the synthesis of the P1

trisaccharide, which incorporates the Epi-N-Acetyl-lactosamine moiety.
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Caption: Enzymatic synthesis pathway of P1 trisaccharide.

General Glycan-Mediated Cell Signaling Concept
This diagram illustrates a general concept of how a cell surface glycan, such as one

terminating in Epi-N-Acetyl-lactosamine, can modulate cell signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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